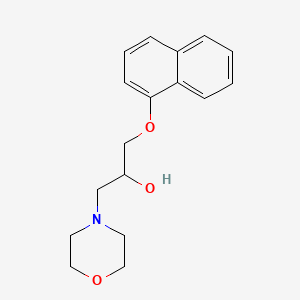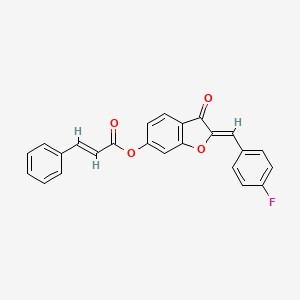![molecular formula C24H16ClFO5 B15111525 (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B15111525.png)
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one is a complex organic molecule that features a benzofuran core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzofuran core One common method involves the cyclization of appropriate precursors under acidic or basic conditionsThe final step often involves the formation of the (2Z)-methylidene group through a Wittig or similar reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form quinone derivatives.
Reduction: The (2Z)-methylidene group can be reduced to form the corresponding alkane.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alkane derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Shares the fluorobenzyl group but differs in the core structure.
Various benzofuran derivatives: Similar core structure but different substituents.
Uniqueness
The uniqueness of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one lies in its combination of substituents, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C24H16ClFO5 |
|---|---|
Molecular Weight |
438.8 g/mol |
IUPAC Name |
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-fluorophenyl)methoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C24H16ClFO5/c25-17-7-15(24-16(8-17)12-28-13-30-24)9-22-23(27)20-6-5-19(10-21(20)31-22)29-11-14-1-3-18(26)4-2-14/h1-10H,11-13H2/b22-9- |
InChI Key |
MRFTVKPEYRPCTH-AFPJDJCSSA-N |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)Cl)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)F)OCO1 |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)F)OCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-5-{[3-(diethylamino)propyl]amino}-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one](/img/structure/B15111443.png)
![N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide](/img/structure/B15111450.png)


![Ethyl 4-(4-chlorophenyl)-6-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B15111481.png)

![3-Thiophenecarboxylic acid, 5-bromo-2-[(2-bromoacetyl)amino]-4-phenyl-, methyl ester](/img/structure/B15111489.png)
![3-[[[2-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride](/img/structure/B15111497.png)
![4-chloro-2-[(3-methyl-1-oxobutyl)amino]Benzoic acid](/img/structure/B15111500.png)
![N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide](/img/structure/B15111509.png)
![5-chloro-N-(3-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B15111515.png)
![1-(2,2-difluoroethyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15111529.png)
![1H-1,2,3-Triazole-4-carboxylic acid, 1-[[1-(methylsulfonyl)-2-piperidinyl]methyl]-](/img/structure/B15111534.png)
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B15111537.png)
